molecular formula C18H20N2O5S B468033 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid CAS No. 651296-74-1

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid

Cat. No.: B468033
CAS No.: 651296-74-1
M. Wt: 376.4g/mol
InChI Key: PUASGXRWQKQFMX-UHFFFAOYSA-N
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Description

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a butanoic acid backbone, a sulfonyl group, and a phenylethylamine moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the butanoic acid backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with a sulfonyl chloride in the presence of a base.

    Introduction of the phenylethylamine moiety: This step involves the nucleophilic substitution of the sulfonyl group with phenylethylamine under controlled conditions.

    Oxidation and purification: The final step includes oxidation of the intermediate product to form the desired 4-oxo compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid involves its interaction with specific molecular targets. The phenylethylamine moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid derivatives: These compounds have similar structures but with different substituents on the phenyl or butanoic acid moieties.

    Sulfonyl-containing amino acids: Compounds like sulfonyl glycine and sulfonyl alanine share the sulfonyl group but differ in their overall structure.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-oxo-4-[4-(2-phenylethylsulfamoyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-17(10-11-18(22)23)20-15-6-8-16(9-7-15)26(24,25)19-13-12-14-4-2-1-3-5-14/h1-9,19H,10-13H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUASGXRWQKQFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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